
Piperazine, 1-(3-amino-4-pyridyl)-
Descripción general
Descripción
Piperazine, 1-(3-amino-4-pyridyl)- is an organic compound that consists of a six-membered ring containing two nitrogen atoms . It is a derivative of piperazine, which is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .
Synthesis Analysis
Recent developments in the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
Piperazine is freely soluble in water and ethylene glycol, but insoluble in diethyl ether. It is a weak base with two pKb of 5.35 and 9.73 at 25 °C .Chemical Reactions Analysis
The ring formation reaction between (S, S)-N, N’-bisnosyl diamine 1 and diphenylvinylsulfonium triflate 2 in the presence of DBU leads to protected piperazines 3 in 81–91% yields . A simple and effective route was reported for the synthesis of 1,5-fused-1,2,3-triazoles 25 having piperazine moiety through alkyne–azide 1,3-dipolar cycloaddition of diynes 24 with TMSN 3 (11) in the presence of H2O and Ag2CO3 .Physical And Chemical Properties Analysis
Piperazine is freely soluble in water and ethylene glycol, but insoluble in diethyl ether. It is a weak base with two pKb of 5.35 and 9.73 at 25 °C .Aplicaciones Científicas De Investigación
G Protein-Biased Dopaminergics
Piperazine derivatives have been explored for their potential in treating neurological disorders through the development of G protein-biased dopaminergic ligands. These compounds exhibit high affinity for dopamine receptors and show promise as novel therapeutics for conditions such as schizophrenia and Parkinson's disease. The structural modification of piperazine with various moieties can fine-tune the functional properties and binding affinities to dopamine receptors, demonstrating the versatility of piperazine derivatives in drug design (Möller et al., 2017).
Peptide Carboxyl Group Derivatization
Piperazine-based derivatives have been utilized in enhancing the ionization efficiency of peptides for mass spectrometry analysis. These derivatives facilitate the derivatization of carboxyl groups on peptides, improving the sensitivity and specificity of proteomic analyses. Such applications highlight the role of piperazine derivatives in biochemical research and analytical chemistry (Qiao et al., 2011).
Adenosine A2a Receptor Antagonists
Piperazine derivatives have shown potential as adenosine A2a receptor antagonists, with applications in the treatment of Parkinson's disease. The structural exploration of piperazine derivatives has led to compounds with potent and selective activity against the adenosine A2a receptor, offering insights into novel therapeutic pathways for neurodegenerative diseases (Vu et al., 2004).
Carbon Dioxide Capture
Piperazine and its derivatives have been investigated for their stability and efficiency in carbon dioxide capture technologies. These compounds exhibit significant resistance to thermal degradation and oxidation, making them suitable solvents for CO2 absorption processes. The environmental stability of piperazine-based solvents contributes to the development of more efficient and sustainable carbon capture methods (Freeman et al., 2010).
Novel Insecticides
Exploring the use of piperazine derivatives as the basis for developing new insecticides has also been a focus. By leveraging the biological activity of piperazine-based compounds, researchers aim to create insecticides with novel modes of action, potentially addressing resistance issues and offering more effective pest control solutions (Cai et al., 2010).
Mecanismo De Acción
Target of Action
Piperazine, 1-(3-amino-4-pyridyl)-, also known as 4-piperazin-1-ylpyridin-3-amine, is an active structural component used as a building block to prepare various medicinally important active molecules . It’s primarily used as an anthelmintic agent, specifically for the treatment of roundworm and pinworm . The primary targets of this compound are these parasites.
Mode of Action
The compound mediates its anthelmintic action by paralyzing the parasites . This paralysis allows the host body to easily remove or expel the invading organism . The compound’s interaction with its targets results in changes that disrupt the normal functioning of the parasites, leading to their expulsion from the host body.
Biochemical Pathways
It’s known that the compound’s anthelmintic action involves disruption of the parasites’ neuromuscular coordination . This disruption affects the parasites’ ability to maintain their position in the host body, leading to their expulsion .
Pharmacokinetics
Upon entry into the systemic circulation, the drug is partly oxidized and partly eliminated as an unchanged compound It’s known that the compound readily absorbs water and carbon dioxide from the air .
Result of Action
The primary result of the compound’s action is the expulsion of parasites from the host body . By paralyzing the parasites, the compound disrupts their ability to maintain their position in the host body, leading to their removal or expulsion .
Action Environment
The action of Piperazine, 1-(3-amino-4-pyridyl)- can be influenced by various environmental factors. For instance, the compound’s ability to absorb water and carbon dioxide from the air can affect its stability . Additionally, the compound’s efficacy can be influenced by factors such as the pH of the environment, as it is a weak base with two pKb of 5.35 and 9.73 at 25 °C .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-piperazin-1-ylpyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4/c10-8-7-12-2-1-9(8)13-5-3-11-4-6-13/h1-2,7,11H,3-6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTSWAKFFINVIES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C(C=NC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10228713 | |
| Record name | Piperazine, 1-(3-amino-4-pyridyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10228713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
78069-95-1 | |
| Record name | Piperazine, 1-(3-amino-4-pyridyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078069951 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Piperazine, 1-(3-amino-4-pyridyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10228713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




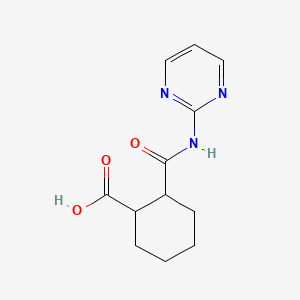
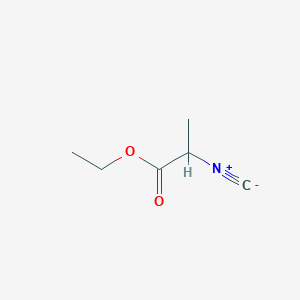
![Benzo[b]thiophene-2-carboximidamide, N-hydroxy-](/img/structure/B1622493.png)
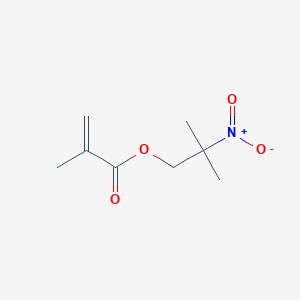

![N-[(3-nitrophenyl)methyl]cyclopropanamine](/img/structure/B1622499.png)
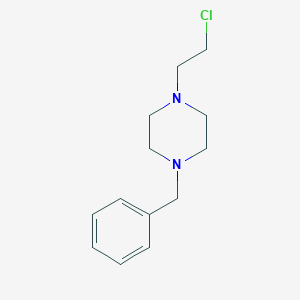
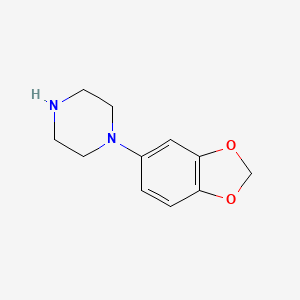
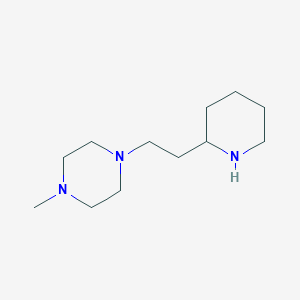

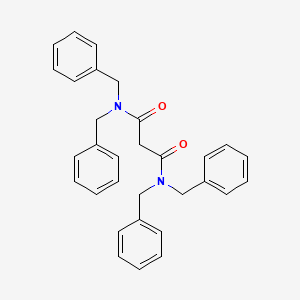
![2-Chloro-1-[1-(2-fluoro-phenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-ethanone](/img/structure/B1622510.png)
![2-[(4-Methylphenyl)sulfanyl]acetohydrazide](/img/structure/B1622511.png)